molecular formula C9H9F2N B584684 3-(3,4-Difluorophenyl)azetidine CAS No. 1203797-46-9

3-(3,4-Difluorophenyl)azetidine

Cat. No.: B584684
CAS No.: 1203797-46-9
M. Wt: 169.175
InChI Key: PPUZNOLGWDTJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Difluorophenyl)azetidine is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenyl)azetidine typically involves the reaction of 3,4-difluoroaniline with suitable azetidine precursors under controlled conditions. One common method includes the use of a cyclization reaction where the aniline derivative is treated with a halogenated azetidine precursor in the presence of a base . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to maintain precise reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Difluorophenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azetidinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include azetidinones, amine derivatives, and various substituted azetidines, depending on the specific reagents and conditions employed .

Scientific Research Applications

3-(3,4-Difluorophenyl)azetidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in catalytic processes.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways.

    Industry: The compound is utilized in the production of polymers and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and specificity towards these targets. The pathways involved often include inhibition or activation of enzymatic activity, leading to downstream biological effects .

Comparison with Similar Compounds

    Azetidine: The parent compound, which lacks the difluorophenyl group.

    3-Phenylazetidine: Similar structure but without the fluorine atoms.

    3-(3,4-Dichlorophenyl)azetidine: Contains chlorine atoms instead of fluorine.

Uniqueness: 3-(3,4-Difluorophenyl)azetidine is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and binding affinity, making it a valuable molecule in various applications .

Properties

IUPAC Name

3-(3,4-difluorophenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-8-2-1-6(3-9(8)11)7-4-12-5-7/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUZNOLGWDTJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747626
Record name 3-(3,4-Difluorophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203797-46-9
Record name 3-(3,4-Difluorophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.